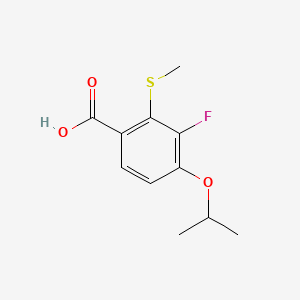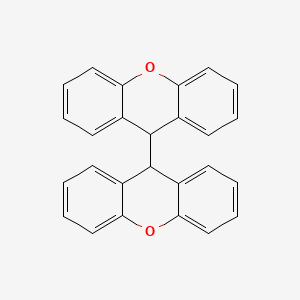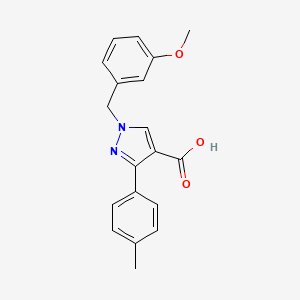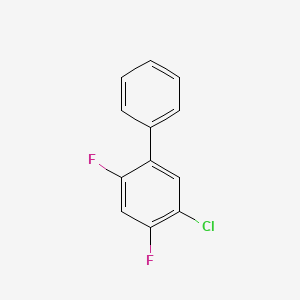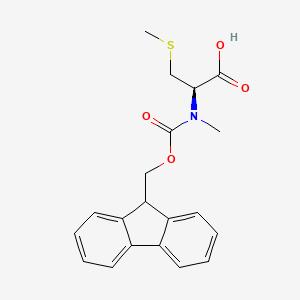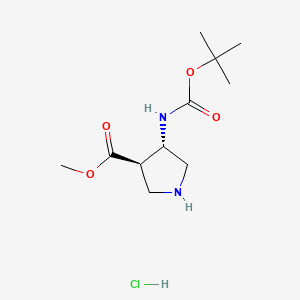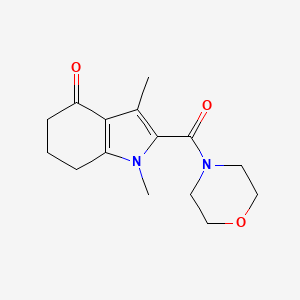
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- is a complex organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions for yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors in scaling up the synthesis process .
化学反应分析
Types of Reactions
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
科学研究应用
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- has several applications in scientific research:
作用机制
The mechanism of action of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydro-4-oxoindole: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A closely related compound used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
属性
CAS 编号 |
84990-23-8 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C15H20N2O3/c1-10-13-11(4-3-5-12(13)18)16(2)14(10)15(19)17-6-8-20-9-7-17/h3-9H2,1-2H3 |
InChI 键 |
RANXZJNGHYJNFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C(=O)CCC2)C)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


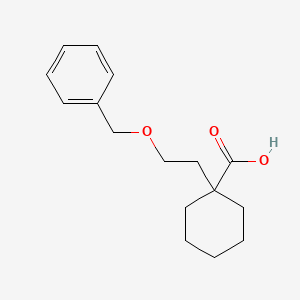
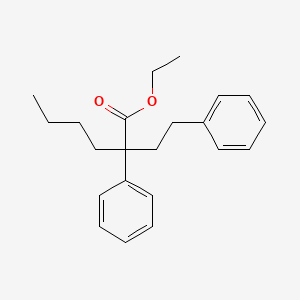
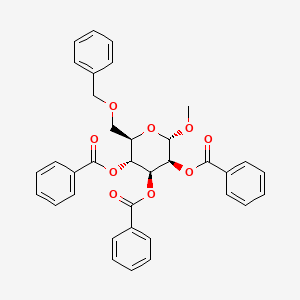
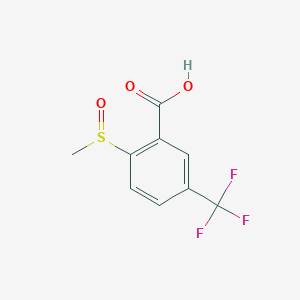
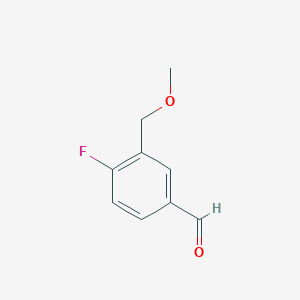
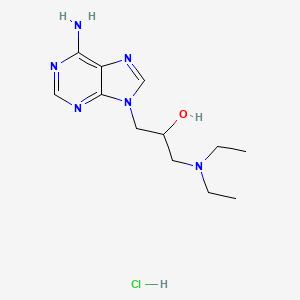
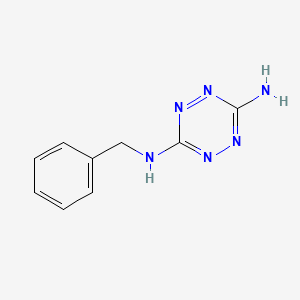
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
